7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-12-15(19-17(21)18-13)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDISOGMXGPOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323065 | |
| Record name | 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13994-73-5 | |
| Record name | 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Chemistry
7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against various pathogens, making it a candidate for further exploration in developing new antibiotics.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cell proliferation in cancer cells. It appears to interact with specific molecular targets involved in cancer progression, suggesting its utility in cancer therapeutics.
Medicinal Applications
Ongoing research is focusing on the potential of this compound as a therapeutic agent for various diseases. Its mechanism of action may involve modulation of enzyme activity or receptor interactions, leading to beneficial effects in disease treatment.
Industrial Uses
In industrial settings, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.
Similar Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| 7-Hydroxy-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine | Hydroxy group instead of morpholine | Antimicrobial studies |
| 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one | Different nitrogen configuration | Potential anticancer agent |
| 4-Cyclohexyl-6-methoxy-2-phenylquinazoline | Methoxy group addition | Material science |
Uniqueness
The uniqueness of this compound lies in its specific structural features that contribute to distinct chemical and biological properties. The presence of the morpholine ring and phenyl group enhances its reactivity and potential interactions with biological targets compared to other similar compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyrimidine scaffold is part of a broader class of nitrogen-containing heterocycles with diverse biological activities. Below is a comparative analysis of 7-methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine and its analogs:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocyclic System: The target compound contains an imidazo[1,2-a]pyrimidine core, while PhIP and IQ feature imidazo[4,5-b]pyridine and imidazo[4,5-f]quinoline systems, respectively. The fused ring positions influence electronic properties and DNA-binding affinity. PhIP and IQ form stable DNA adducts via their exocyclic amino groups, driving carcinogenicity .
Substituent Effects: The morpholino group at the 5-position introduces steric bulk and hydrogen-bonding capacity, which may enhance selectivity for protein targets (e.g., kinases) compared to simpler analogs like PhIP . The phenyl group at the 2-position is shared with PhIP but differs in orientation due to the fused ring system. This may alter metabolic stability or receptor binding.
Pharmacokinetic and Toxicological Considerations
- Metabolism: PhIP and IQ undergo cytochrome P450-mediated activation to form reactive N-hydroxylated metabolites, which bind DNA . The morpholino group in the target compound may resist such bioactivation, favoring excretion over metabolic activation.
- Toxicity: While PhIP and IQ exhibit hepatotoxicity and carcinogenicity at doses as low as 0.01% in diets , imidazo[1,2-a]pyrimidines like benzimidazo derivatives show lower acute toxicity in preclinical models, with LD₅₀ values >500 mg/kg in mice .
Biological Activity
7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Morpholine ring : Contributes to its solubility and interaction with biological targets.
- Phenyl group : Enhances lipophilicity and may influence binding affinity.
- Methyl group : Modifies electronic properties and sterics.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antimicrobial properties
- Anticancer effects
- Proteasome inhibition
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit the β5-subunit of the proteasome, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death.
Case Study: Anticancer Activity
In a study evaluating the compound's anticancer properties, it was tested against various human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range. The compound demonstrated higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window.
Research Findings
Recent studies have explored various derivatives of imidazo[1,2-a]pyrimidine compounds, highlighting structure-activity relationships (SAR). Modifications at the 6-position of the bicyclic core were found to enhance potency and metabolic stability. For instance, fluorination of the phenyl ring improved solubility and efficacy in vivo.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluorination | Increased potency and solubility | |
| Morpholine substitution | Enhanced metabolic stability |
Applications in Medicine
The potential applications of this compound extend into various therapeutic areas:
- Cancer Therapy : As a proteasome inhibitor, it could be developed as a novel anticancer agent.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant pathogens.
- Drug Development : Ongoing research aims to optimize its chemical structure for improved efficacy and safety profiles.
Q & A
Basic: What synthetic methodologies are commonly employed for 7-methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine, and how do reaction parameters affect yield?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents like the morpholino group. Microwave-assisted synthesis is also used to accelerate reactions, as seen in the preparation of related imidazo[1,2-a]pyrimidines . Key parameters include:
- Catalyst loading : 5 mol% Pd(PPh₃)₄ is standard, but lower amounts (2–3 mol%) may reduce costs without compromising yield .
- Solvent system : A mix of DME and water enhances boronic acid coupling efficiency .
- Temperature : Microwave irradiation at 95–120°C improves reaction rates and selectivity .
Purification via flash chromatography (silica/alumina, cyclohexane/EtOAc gradients) achieves >95% purity in optimized cases .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons in similar compounds resolve at δ 7.0–8.6 ppm, with coupling constants (J = 7.0 Hz) indicating adjacent protons .
- X-ray crystallography : Resolves absolute configuration and crystal packing, as demonstrated for pyrazolo[1,5-a]pyrimidine analogs .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 364.1542 for C₁₈H₂₀F₃N₅) .
Advanced: How can design of experiments (DoE) optimize synthesis and resolve data inconsistencies?
Answer:
DoE minimizes experimental runs while maximizing data quality. For example:
- Factorial designs : Test interactions between temperature, catalyst loading, and solvent ratio. A 2³ factorial design identified solvent polarity as the dominant factor in yield variation for imidazo[1,2-a]pyrimidines .
- Response surface methodology (RSM) : Models non-linear relationships; e.g., RSM optimized microwave power and irradiation time to achieve 85% yield in a related pyrimidine synthesis .
- Contradiction resolution : Conflicting spectroscopic data (e.g., unexpected NOEs in NMR) are addressed by repeating experiments under controlled humidity/temperature or using deuterated solvents .
Advanced: What computational strategies reconcile discrepancies between predicted and observed reactivity?
Answer:
- Quantum chemical calculations : Density functional theory (DFT) predicts reaction pathways and intermediates. For instance, ICReDD’s reaction path search methods identified low-energy transition states for morpholino-group incorporation, reducing trial-and-error experimentation .
- Solvent effect modeling : COSMO-RS simulations account for solvent polarity’s impact on reaction barriers, explaining discrepancies in aqueous vs. non-aqueous conditions .
- Cross-validation : Pairing computed IR spectra with experimental data validates functional group assignments .
Advanced: How can in silico methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina. For example, imidazo[1,2-a]pyrimidines showed strong binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .
- ADME-Tox profiling : SwissADME predicts bioavailability; derivatives with LogP < 3.0 and PSA < 60 Ų are prioritized for in vivo testing .
- SAR analysis : Machine learning models (e.g., Random Forest) correlate substituent electronegativity with antimicrobial activity, guiding synthetic priorities .
Advanced: What methodologies address low reproducibility in biological assays for this compound?
Answer:
- Strict purity protocols : HPLC purity >99% (C18 column, MeOH/H₂O gradient) minimizes batch-to-batch variability .
- Standardized assay conditions : Fixed inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hrs) reduce variability in MIC determinations .
- Positive controls : Compare results against known inhibitors (e.g., ciprofloxacin) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
